
Methyl 3-amino-2-bromopropanoate
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Overview
Description
Methyl 3-amino-2-bromopropanoate: is an organic compound with the molecular formula C4H8BrNO2 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are substituted with an amino group and a bromine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-bromopropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-aminopropanoate. This reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid or dichloromethane. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-bromopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield primary amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted propanoates.
- Oxidation reactions produce nitro or nitroso derivatives.
- Reduction reactions result in primary amines.
Scientific Research Applications
Methyl 3-amino-2-bromopropanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of bioactive molecules, such as enzyme inhibitors or receptor agonists.
Biological Studies: It is used in studies involving amino acid analogs to understand protein structure and function.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-bromopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-bromopropanoate: Lacks the amino group, making it less versatile in forming hydrogen bonds.
Methyl 2-bromopropanoate:
Methyl 3-amino-2-chloropropanoate: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness: Methyl 3-amino-2-bromopropanoate is unique due to the presence of both an amino group and a bromine atom on adjacent carbon atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C4H8BrNO2 |
---|---|
Molecular Weight |
182.02 g/mol |
IUPAC Name |
methyl 3-amino-2-bromopropanoate |
InChI |
InChI=1S/C4H8BrNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3 |
InChI Key |
FJXTVKIGULMTTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)Br |
Origin of Product |
United States |
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